molecular formula C16H20N4 B12909609 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-24-3

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12909609
CAS No.: 917896-24-3
M. Wt: 268.36 g/mol
InChI Key: HTCAUMSQWYVCFC-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an aminophenyl group, a cyclopentyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzonitrile with cyclopentanone in the presence of a base to form an intermediate, which is then reacted with 2-methylpyrimidine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are typical reagents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
  • 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
  • 1,3,5-tris(4-aminophenyl)benzene derivatives

Uniqueness

Compared to similar compounds, 5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group, in particular, adds steric hindrance and influences the compound’s interaction with molecular targets, making it a valuable molecule for specialized applications.

Biological Activity

5-(4-Aminophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C16H20N4
  • Molecular Weight : 268.36 g/mol

The structure includes a pyrimidine ring substituted with an amine group and a cyclopentyl group, which enhances its reactivity and potential interactions with various biological targets.

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific enzymes or receptors involved in critical signaling pathways. Its structural similarity to known inhibitors suggests potential efficacy against conditions like cancer and inflammatory diseases. Notably, compounds with similar structures have been studied for their ability to inhibit Janus kinase (JAK) enzymes, which are crucial in immune response and cell proliferation.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Biological Activity Target Effect
JAK InhibitionJAK1/JAK2Potential antitumor effects
Enzyme InhibitionVarious kinasesModulation of signaling pathways
AntiproliferativeCancer cellsInduction of apoptosis

Case Studies

  • JAK Inhibition : A study demonstrated that derivatives of pyrimidine compounds similar to this compound effectively inhibited JAK1 and JAK2, leading to reduced proliferation of cancer cells in vitro. The mechanism involved blocking the phosphorylation of STAT proteins, which are essential for cell growth signaling.
  • Cytotoxicity Against Cancer Cells : In another case study, the compound exhibited cytotoxic effects on leukemia cell lines, with IC50 values indicating significant potency compared to established chemotherapeutic agents. The structure–activity relationship analysis revealed that modifications to the cyclopentyl group influenced the overall efficacy against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features and biological activities of this compound relative to other compounds:

Compound Name Structural Features Biological Activity Unique Characteristics
RuxolitinibPyrrolopyrimidineJAK1/JAK2 inhibitorFirst-in-class JAK inhibitor
FedratinibPyrimidine derivativeJAK2 inhibitorSelective for JAK2 over JAK1
ImatinibPhenylaminopyrimidineBCR-ABL inhibitorTargeted therapy for chronic myeloid leukemia
This compound Pyrimidine with cyclopentyl and amino groupsPotential kinase inhibitionUnique cyclopentyl substitution enhancing selectivity

This table illustrates how the unique combination of a cyclopentyl group and a 4-amino substituent may enhance binding affinity and selectivity towards specific biological targets compared to other known inhibitors.

Properties

CAS No.

917896-24-3

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

5-(4-aminophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C16H20N4/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5,17H2,1H3,(H,18,19,20)

InChI Key

HTCAUMSQWYVCFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)N

Origin of Product

United States

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